Apovincaminic Acid-d4 chemical structure and properties
Apovincaminic Acid-d4 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apovincaminic Acid-d4 is the deuterated form of Apovincaminic Acid, the primary and pharmacologically active metabolite of Vinpocetine (B1683063). Vinpocetine is a synthetic derivative of the Vinca alkaloid vincamine, which has been utilized in the management of cerebrovascular disorders and cognitive impairment. The incorporation of deuterium (B1214612) atoms in Apovincaminic Acid-d4 makes it an ideal internal standard for quantitative bioanalytical assays, particularly in pharmacokinetic and metabolic studies of Vinpocetine. Its use allows for precise and accurate measurements by mass spectrometry, enabling researchers to distinguish the analyte from its deuterated counterpart in complex biological matrices.
Chemical Structure and Properties
Apovincaminic Acid-d4 is structurally similar to its non-deuterated analog, with the key difference being the presence of four deuterium atoms. This isotopic labeling minimally affects its chemical properties but provides a distinct mass difference for mass spectrometric analysis.
Chemical Structure
Caption: Chemical structure of Apovincaminic Acid-d4.
Physicochemical Properties
| Property | Value | Reference(s) |
| Chemical Name | (13aS,13bS)-13a-Ethyl-2,3,5,6,13a,13b-hexahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij][1][2]naphthyridine-12-carboxylic Acid-d4 | [1][3] |
| Synonyms | Apovincamin-22-oic Acid-d4; (3α,16α)-Eburnamenine-14-carboxylic Acid-d4; (+)-Apovincaminic Acid-d4; (+)-cis-Apovincaminic Acid-d4 | [1][3] |
| CAS Number | 1329624-60-3 | [1] |
| Molecular Formula | C₂₀H₁₈D₄N₂O₂ | [1] |
| Molecular Weight | 326.43 g/mol | [1] |
| Physical Appearance | Powder | [4] |
| Storage Conditions | 2-8°C, protected from air and light | [4] |
| Solubility | Chloroform, Dichloromethane, DMSO | [4] |
Metabolic Pathway of Vinpocetine to Apovincaminic Acid
Vinpocetine undergoes extensive first-pass metabolism in the liver, where it is rapidly hydrolyzed to its main active metabolite, Apovincaminic Acid.[5] This biotransformation involves the cleavage of the ethyl ester group of Vinpocetine. While the specific enzymes responsible for this hydrolysis are not fully elucidated, it is understood to be a primary metabolic route.
Caption: Metabolic pathway of Vinpocetine to Apovincaminic Acid.
Experimental Protocols
Quantification of Apovincaminic Acid in Human Plasma using LC-MS/MS
This protocol is a representative method for the determination of Apovincaminic Acid in a biological matrix, where Apovincaminic Acid-d4 would be used as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile (B52724) containing Apovincaminic Acid-d4 (internal standard) at a known concentration.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.0 min: 20% to 80% B
-
2.0-2.5 min: 80% B
-
2.5-2.6 min: 80% to 20% B
-
2.6-4.0 min: 20% B
-
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Apovincaminic Acid: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific values to be determined by direct infusion and optimization).
-
Apovincaminic Acid-d4: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific values to be determined by direct infusion and optimization).
-
-
Ion Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows for maximum signal intensity.
4. Data Analysis
-
Quantify the concentration of Apovincaminic Acid in the plasma samples by calculating the peak area ratio of the analyte to the internal standard (Apovincaminic Acid-d4).
-
Generate a calibration curve using standards of known concentrations of Apovincaminic Acid with a fixed concentration of the internal standard.
Experimental Workflow Visualization
Caption: A typical workflow for the quantitative analysis of Apovincaminic Acid.
References
- 1. Synthesis and pharmacological activity of vinpocetine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07325D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Clinical Pharmacology of Vinpocetine: Properties Revisited and Introduction of a Population Pharmacokinetic Model for Its Metabolite, Apovincaminic Acid (AVA) [mdpi.com]
- 5. researchgate.net [researchgate.net]
